REACTION_CXSMILES
|
[C:1]1([CH3:10])[C:2]([N:7]=[C:8]=O)=[CH:3][CH:4]=[CH:5][CH:6]=1>C(=O)=O>[C:1]1([CH3:10])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[N:7]=[C:8]=[N:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[CH3:10]
|
Name
|
|
Quantity
|
133 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)N=C=O)C
|
Name
|
solid
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
catalyst
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
12.1 L
|
Type
|
solvent
|
Smiles
|
C(=O)=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
within 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
the filtrate was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C=CC=C1)N=C=NC1=C(C=CC=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |